molecular formula C12H18O8 B13148282 2,3,4-Tri-O-acetyl-alpha-l-rhamnopyranose

2,3,4-Tri-O-acetyl-alpha-l-rhamnopyranose

Cat. No.: B13148282
M. Wt: 290.27 g/mol
InChI Key: QHOCNNVTMIFDFP-YTYCZEAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4-Tri-O-acetyl-alpha-l-rhamnopyranose is a derivative of alpha-l-rhamnopyranose, a naturally occurring deoxy sugar. This compound is characterized by the presence of three acetyl groups attached to the 2nd, 3rd, and 4th carbon atoms of the rhamnopyranose ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4-Tri-O-acetyl-alpha-l-rhamnopyranose can be synthesized through the acetylation of alpha-l-rhamnopyranose. The process typically involves the reaction of alpha-l-rhamnopyranose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl groups at the 2nd, 3rd, and 4th positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Tri-O-acetyl-alpha-l-rhamnopyranose undergoes various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield alpha-l-rhamnopyranose.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl groups are replaced by other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

    Hydrolysis: Alpha-l-rhamnopyranose.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Scientific Research Applications

2,3,4-Tri-O-acetyl-alpha-l-rhamnopyranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4-Tri-O-acetyl-alpha-l-rhamnopyranose involves its interaction with specific enzymes and molecular targets. The acetyl groups can be cleaved by esterases, releasing alpha-l-rhamnopyranose, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with glycosidases and other enzymes involved in carbohydrate metabolism .

Comparison with Similar Compounds

2,3,4-Tri-O-acetyl-alpha-l-rhamnopyranose can be compared with other acetylated sugars and rhamnopyranose derivatives:

These comparisons highlight the unique properties and applications of this compound, particularly its use in synthetic chemistry and research.

Properties

Molecular Formula

C12H18O8

Molecular Weight

290.27 g/mol

IUPAC Name

[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-hydroxy-2-methyloxan-3-yl] acetate

InChI

InChI=1S/C12H18O8/c1-5-9(18-6(2)13)10(19-7(3)14)11(12(16)17-5)20-8(4)15/h5,9-12,16H,1-4H3/t5-,9-,10+,11+,12+/m0/s1

InChI Key

QHOCNNVTMIFDFP-YTYCZEAOSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.